molecular formula C15H18FN5O B2634977 5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2310146-42-8

5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2634977
CAS No.: 2310146-42-8
M. Wt: 303.341
InChI Key: UMQKBDDHIBHGNN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorine atom, and the attachment of the piperidine and pyridazine groups. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Group: The piperidine group can be introduced through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.

    Attachment of the Pyridazine Group: The pyridazine group can be attached via a nucleophilic aromatic substitution reaction using a pyridazine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using N-fluorobenzenesulfonimide in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Research: It is used as a tool compound to study the effects of fluorinated pyrimidines on biological systems, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridazine moiety may play a crucial role in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)benzoxazole
  • 5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)benzothiazole
  • 5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoline

Uniqueness

5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of a fluorine atom, a pyridazine moiety, and a piperidine group attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the pyridazine moiety can contribute to its selectivity and potency.

Properties

IUPAC Name

3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQKBDDHIBHGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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